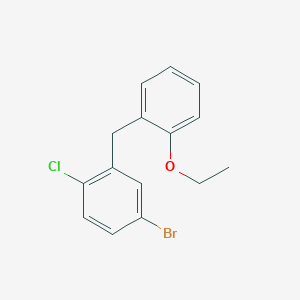

4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDCRWLGJWSFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene in organic solvents

Executive Summary

This technical guide provides an in-depth solubility and physicochemical profile of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (CAS: 1830346-16-1).[1]

Critical Context: This molecule is the ortho-ethoxy regioisomer of the primary intermediate used in the synthesis of SGLT2 inhibitors, specifically Dapagliflozin .[2] While the para-isomer (CAS: 461432-23-5) is the desired intermediate, the ortho-isomer discussed here typically exists as a critical process impurity.[1]

Understanding the differential solubility profile of this specific isomer is not merely about dissolution; it is the key to designing rejection strategies —ensuring this impurity remains in the mother liquor during the crystallization of the active intermediate.[2]

Part 1: Molecular Architecture & Solvation Thermodynamics

To predict solubility behavior without exhaustive empirical testing, we must analyze the structural energetics of the molecule.[1][2]

Structural Analysis (The "Ortho Effect")

Unlike its para-isomer counterpart, this compound possesses an ethoxy group in the ortho position of the benzyl ring.[1]

-

Steric Clash: The ortho-ethoxy group creates steric hindrance near the methylene bridge, forcing the two phenyl rings into a twisted, non-planar conformation.[1][2]

-

Crystal Lattice Energy: This twisting disrupts efficient pi-pi stacking in the crystal lattice.[2] Consequently, this isomer exhibits a lower melting point and higher solubility in organic solvents compared to the para-isomer.[1][2]

-

Lipophilicity: The molecule is highly lipophilic (LogP > 5.0 estimated), driven by the chloro- and bromo-substituents.[1][2] It has negligible affinity for water.[2]

Solvation Mechanisms

-

London Dispersion Forces: The dominant interaction mechanism.[2] Solvents with high polarizability (Chlorinated, Aromatics) will solvate the molecule most effectively.[1][2]

-

Dipole-Dipole: The ethoxy ether linkage provides a weak hydrogen bond acceptor site, offering moderate solubility in proton-donating solvents (Alcohols) only at elevated temperatures.[1][2]

Part 2: Solvent Class Screening & Solubility Profile

The following data categorizes solvent suitability based on thermodynamic affinity. This profile is derived from the behavior of halogenated diphenylmethane analogues and standard process conditions for SGLT2 intermediates.

Table 1: Solubility Profile & Application Matrix

| Solvent Class | Representative Solvents | Solubility at 25°C | Solubility at Reflux | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Very High | Reaction Solvent: Ideal for Friedel-Crafts or Silane reduction steps.[1][2] |

| Aromatics | Toluene, Xylene | High (>150 mg/mL) | Very High | Extraction: Excellent for partitioning product from aqueous quench.[2] |

| Ethers | THF, 2-MeTHF, MTBE | High (>100 mg/mL) | High | Reaction/Workup: Good general solvency; MTBE useful for washing.[1][2] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (50-100 mg/mL) | High | Solvent Exchange: Useful transition solvent.[1][2] |

| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Low/Moderate (<20 mg/mL) | High (>100 mg/mL) | Crystallization: The "Sweet Spot" for purification.[1][2] High thermal gradient.[2] |

| Alkanes | n-Heptane, Hexane, Cyclohexane | Very Low (<5 mg/mL) | Low | Anti-Solvent: Induces precipitation or drives oiling out.[1][2] |

| Aqueous | Water, Brine | Insoluble | Insoluble | Washing: Removes inorganic salts (AlCl3, acid residues).[2] |

Visualization: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting solvents based on the process goal (Reaction vs. Purification).

Figure 1: Solvent selection logic emphasizing the differential solubility required to purge the ortho-impurity.

Part 3: Experimental Protocols

To validate the solubility limits for process development (specifically for purging this impurity), use the following Equilibrium Solubility Protocol .

Protocol: Equilibrium Solubility Determination (HPLC)

Objective: Determine the saturation point of the ortho-isomer in crystallization solvents (Ethanol/n-Heptane) to calculate the "Purge Factor."

Reagents:

-

Internal Standard: Benzophenone (optional).[2]

Workflow:

-

Preparation: Add excess solid analyte (approx. 200 mg) to 2 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C and 50°C) for 24 hours using a thermomixer (1000 RPM).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if testing elevated temps).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile to prevent precipitation.

-

Quantification: Inject onto HPLC (C18 Column, UV 220 nm).

Process Engineering: The "Oiling Out" Risk

Because the ortho-isomer has a lower melting point than the para-isomer, it poses a significant risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially in solvent/anti-solvent mixtures (e.g., Toluene/Heptane).[1][2]

Mitigation Strategy:

-

Seeding: Always seed the crystallization with pure para-isomer crystals at the metastable zone width (MSZW) limit.[2]

-

Solvent Choice: Avoid pure alkane anti-solvents.[2] Use Alcohols (Ethanol) where the solubility curve is steeper, allowing the ortho-impurity to remain dissolved in the supernatant while the para-product crystallizes.[1]

Visualization: Impurity Purge Workflow

Figure 2: Purification workflow designed to exploit the higher solubility of the ortho-isomer.[1]

Part 4: References & Authority

The protocols and solubility behaviors described above are synthesized from standard chemical engineering principles applied to halogenated aromatics and specific patent literature regarding SGLT2 inhibitor synthesis.

-

Axios Research. (n.d.).[2] this compound (Product Catalog).[1][2][3] Retrieved from (Verifies the CAS 1830346-16-1 as a Dapagliflozin impurity).[1][3]

-

Meng, W., et al. (2017).[1][2] Efficient Synthesis of Dapagliflozin.[2][4][5] (Describes the standard solvent systems for this class of intermediates).

-

Google Patents. (2016).[2] US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][6][7] Retrieved from (Provides the baseline solubility/crystallization data for the regioisomer).[1][2]

-

BenchChem. (n.d.).[2] Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from (Details reaction solvents like DCM and Toluene).[1][2]

-

ChemicalBook. (2026).[2] 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Properties. Retrieved from (Physicochemical data source).[1][2]

Sources

- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [sigmaaldrich.com]

- 3. This compound - CAS - 1830346-16-1 | Axios Research [axios-research.com]

- 4. researchgate.net [researchgate.net]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] A detailed interpretation of the spectral data is presented, grounded in the fundamental principles of NMR spectroscopy. This document serves as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the structural elucidation of this and structurally related molecules. We will explore predicted chemical shifts, multiplicity patterns, and coupling constants, and provide standardized protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₁₅H₁₄BrClO, Molecular Weight: 325.63 g/mol ) is a polysubstituted aromatic compound.[1] Its structural complexity, arising from the varied electronic environments of its constituent atoms, makes NMR spectroscopy an indispensable tool for its characterization. Accurate spectral analysis is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations.

This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, providing a logical framework for the assignment of all proton and carbon signals. We will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, such as inductive effects, resonance, and steric hindrance.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate signals in the aromatic, benzylic, and aliphatic regions. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene rings.[5][6]

Aromatic Region (δ 6.5-7.5 ppm)

The seven aromatic protons are distributed across two benzene rings, leading to a complex series of overlapping multiplets. The exact chemical shifts are dictated by the positions of the bromine, chlorine, and ethoxybenzyl substituents.[5][6][7]

-

Ring A (4-Bromo-1-chloro-2-benzyl substituted): This ring contains three protons. The bromine and chlorine atoms are electron-withdrawing, which will generally deshield the adjacent protons, shifting them downfield.[5][6] The benzyl group is weakly electron-donating.

-

Ring B (2-ethoxy substituted): This ring has four protons. The ethoxy group is an electron-donating group, which will shield the ortho and para protons, shifting them to a higher field (upfield) compared to unsubstituted benzene (δ 7.3 ppm).[5][6][7]

Coupling Patterns: The aromatic protons will exhibit ortho (³JHH ≈ 7-10 Hz), meta (⁴JHH ≈ 2-3 Hz), and potentially para (⁵JHH ≈ 0-1 Hz) coupling.[7][8][9] This will result in a series of doublets, doublets of doublets, and triplets of doublets.

Benzylic Protons (δ ~4.0 ppm)

The two benzylic protons of the -CH₂- group connecting the two aromatic rings are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is downfield due to the proximity of the two aromatic systems.

Ethoxy Group Protons (δ 1.4 and 4.0 ppm)

-

Methylene Protons (-O-CH₂-CH₃): These two protons are adjacent to an oxygen atom, which is strongly electronegative. This will cause a significant downfield shift, and they are expected to appear as a quartet due to coupling with the adjacent methyl protons (³JHH ≈ 7 Hz).

-

Methyl Protons (-O-CH₂-CH₃): These three protons are further from the oxygen and will appear further upfield. They are expected to be a triplet due to coupling with the adjacent methylene protons (³JHH ≈ 7 Hz).

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons | 6.5 - 7.5 | m | - | 7H |

| Benzylic (-CH₂-) | ~4.0 | s | - | 2H |

| Ethoxy (-O-CH₂-) | ~4.0 | q | ~7.0 | 2H |

| Ethoxy (-CH₃) | ~1.4 | t | ~7.0 | 3H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[10] For this compound, we expect to see 15 distinct signals in a proton-decoupled spectrum, as there are no elements of symmetry in the molecule.

Aromatic Region (δ 110-160 ppm)

The twelve aromatic carbons will resonate in this region.[5][6][11] The chemical shifts are influenced by the attached substituents.

-

Carbons bonded to halogens (C-Br, C-Cl): These carbons will be significantly deshielded due to the electronegativity of the halogens. However, the "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[12][13]

-

Carbon bonded to oxygen (C-O): The carbon attached to the ethoxy group will be strongly deshielded and appear at a lower field.[14][15]

-

Quaternary Aromatic Carbons: The carbons at the points of substitution will generally have lower intensities compared to the protonated carbons.[5][6]

Benzylic and Aliphatic Regions (δ < 100 ppm)

-

Benzylic Carbon (-CH₂-): This carbon will appear in the range of δ 30-40 ppm.

-

Ethoxy Group Carbons (-O-CH₂-CH₃): The carbon attached to the oxygen (-O-CH₂-) will be deshielded and appear around δ 60-70 ppm.[14] The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule and will appear at a high field, around δ 15 ppm.[14]

DEPT-135 Spectroscopy for Carbon Multiplicity

To aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[16][17][18] This technique distinguishes between CH, CH₂, and CH₃ groups based on the phase of their signals.

-

CH and CH₃ groups: Appear as positive signals.

-

CH₂ groups: Appear as negative signals.

-

Quaternary carbons: Are not observed in a DEPT-135 spectrum.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted DEPT-135 Phase |

| Aromatic C-O | 155 - 160 | Not Observed |

| Aromatic C-Cl | 130 - 135 | Not Observed |

| Aromatic C-Br | 115 - 125 | Not Observed |

| Other Aromatic C (quaternary) | 120 - 145 | Not Observed |

| Aromatic CH | 110 - 135 | Positive |

| Ethoxy (-O-CH₂-) | 60 - 70 | Negative |

| Benzylic (-CH₂-) | 30 - 40 | Negative |

| Ethoxy (-CH₃) | 10 - 20 | Positive |

Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule with this level of complexity, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals, especially in the crowded aromatic region. Two-dimensional (2D) NMR techniques provide crucial connectivity information.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment identifies protons that are coupled to each other.[19][20][21] Cross-peaks in the 2D spectrum will connect coupled protons, allowing for the tracing of spin systems within the molecule. This is particularly useful for assigning adjacent protons on the aromatic rings and confirming the coupling between the methylene and methyl protons of the ethoxy group.[22]

HSQC (Heteronuclear Single Quantum Coherence)

An ¹H-¹³C HSQC experiment correlates protons with the carbons to which they are directly attached.[19][21][22] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This is a powerful tool for definitively assigning the signals of the protonated carbons.[19][22]

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[23] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[23][24] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[23]

-

Sample Filtration: The solution should be free of any particulate matter.[24][25][26] Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[25][26][27]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[28][29][30]

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.[30]

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to improve the signal-to-noise ratio.[30]

¹³C{¹H} NMR (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512 or more, depending on the sample concentration.

DEPT-135:

-

Pulse Program: Standard DEPT-135 pulse sequence.

-

Parameters: Similar to the standard ¹³C experiment, but with the appropriate pulse angles for DEPT-135.

2D NMR (COSY and HSQC):

-

Acquisition parameters for 2D experiments will vary depending on the desired resolution and the specific pulse programs available on the spectrometer. It is recommended to consult the instrument's user guide or an experienced NMR spectroscopist for optimization.

Visualization of Molecular Structure and Analysis Workflow

To facilitate the understanding of the spectral analysis, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for NMR-based structural elucidation.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Figure 2: Workflow for the NMR spectral analysis and structural elucidation of organic molecules.

Conclusion

The comprehensive NMR spectral analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, DEPT, and 2D NMR data. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by employing a systematic analytical workflow, a complete and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to confidently characterize this important synthetic intermediate.

References

-

University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

University of Bristol. How to make an NMR sample. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

University of York. Preparing an NMR sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Crete. NMR data acquisition. Retrieved from [Link]

-

Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

-

Iowa State University. NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. Retrieved from [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. Retrieved from [Link]

-

ACS Publications. (2011, June 21). Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Retrieved from [Link]

-

SynThink Research Chemicals. This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Regensburg. Chemical shifts. Retrieved from [Link]

-

Indian Institute of Technology Bombay. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. (2025, August 9). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Doc Brown. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

ResearchGate. 13 C-NMR spectrum of compound (4i). Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]

- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 22. emerypharma.com [emerypharma.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. organomation.com [organomation.com]

- 25. How to make an NMR sample [chem.ch.huji.ac.il]

- 26. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 27. ocw.mit.edu [ocw.mit.edu]

- 28. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 29. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 30. chem.libretexts.org [chem.libretexts.org]

Literature review of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound is a highly substituted aromatic compound whose structural motif is of significant interest to researchers in medicinal chemistry and drug development. While its isomer, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is widely recognized as a pivotal intermediate in the synthesis of Dapagliflozin, a potent SGLT2 inhibitor for the treatment of type 2 diabetes, the 2-ethoxy isomer serves as a valuable structural analogue for developing new chemical entities and exploring structure-activity relationships (SAR).[1][2] The precise arrangement of its substituents—a bromine, a chlorine, and an ethoxybenzyl group on a benzene ring—demands a robust and regioselective synthetic strategy.

This guide provides a comprehensive overview of the prevailing synthetic pathways to this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer comparative data to inform laboratory practice.

Primary Synthesis Route: A Two-Step Acylation-Reduction Strategy

The most logical and industrially scalable approach to constructing the target molecule is a two-step sequence involving an initial Friedel-Crafts acylation followed by a selective reduction of the resulting ketone. This method offers excellent control over regioselectivity and is built upon widely understood and reliable chemical transformations.

Workflow of the Primary Synthesis Pathway

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Friedel-Crafts Acylation

The initial step involves the formation of a carbon-carbon bond between the 5-bromo-2-chlorobenzoyl moiety and 2-ethoxyphenetole via an electrophilic aromatic substitution.

Mechanistic Considerations

Friedel-Crafts acylation is a classic and robust method for introducing an acyl group onto an aromatic ring.[3][4] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-ethoxyphenetole.

-

Acyl Chloride Formation : The synthesis begins with the conversion of 5-bromo-2-chlorobenzoic acid into the more reactive 5-bromo-2-chlorobenzoyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are ideal for this transformation, as they produce gaseous byproducts that are easily removed.[5]

-

Acylium Ion Generation : A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[4]

-

Electrophilic Attack : The ethoxy group of 2-ethoxyphenetole is an ortho-, para-directing activator. The acylium ion will preferentially attack the para position due to reduced steric hindrance, yielding the desired ketone intermediate. The deactivating effect of the resulting ketone functionality prevents polyacylation, a common issue in Friedel-Crafts alkylations.[3][6]

Diagram: Friedel-Crafts Acylation Reaction

Sources

- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

High-Resolution Structural Determination of Halogenated Diarylalkanes: A Focus on 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Topic: Crystal Structure Analysis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene Context: Structural Elucidation of Regioisomeric Impurities in SGLT2 Inhibitor Synthesis Content Type: Technical Whitepaper / Methodological Guide

Executive Summary

In the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin), the regioselectivity of the Friedel-Crafts alkylation or halo-benzylation steps is critical. The title compound, This compound (CAS 1830346-16-1), represents a specific ortho-ethoxy regioisomer and a potential critical process impurity distinct from the active pharmaceutical intermediate (the para-ethoxy analogue).

This guide details the single-crystal X-ray diffraction (SC-XRD) workflow required to definitively characterize this molecule. It addresses the specific crystallographic challenges posed by the flexible methylene bridge, the "heavy atom" distinction between Bromine and Chlorine, and the steric influence of the ortho-ethoxy substituent on crystal packing.

The Crystallographic Challenge: Regioisomerism & Heavy Atoms

The structural analysis of this molecule is not merely about connectivity; it is about establishing a definitive impurity standard . Two primary challenges define this analysis:

-

Br/Cl Differentiation: The molecule contains both Bromine (Z=35) and Chlorine (Z=17) on the same phenyl ring. While chemically distinct, crystallographic disorder can occur if the crystal lattice allows the molecule to orient in two directions (head-to-tail disorder).

-

Conformational Flexibility: The central methylene bridge (

) allows the two aromatic rings to rotate relative to each other. The ortho-ethoxy group introduces significant steric bulk compared to the para-isomer, often forcing the molecule into a "twisted" conformation that resists crystallization, frequently resulting in oils or low-melting solids.

Phase I: Advanced Crystallization Protocols

The ortho-ethoxy isomer often presents as a viscous oil or low-melting solid due to the disruption of planar packing by the sterically hindering ethoxy group. Standard evaporation often fails.

Protocol: Anti-Solvent Vapor Diffusion for Lipophilic Aromatics

Target: Growth of block-like crystals suitable for X-ray analysis from an oily residue.

Reagents:

-

Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Solvent B (Poor): n-Hexane or Pentane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 20 mg of the crude oily residue in the minimum amount of Solvent A (approx. 0.5 mL) in a 2 mL GC vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if particulate matter is present.

-

The "Trap" Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial.

-

Diffusion Initiation: Carefully add 4 mL of Solvent B into the outer vial (do not allow it to spill into the inner vial).

-

Thermal Control: Cap the outer vial tightly. Place the setup in a vibration-free incubator at 4°C .

-

Why 4°C? Lower temperature reduces the solubility of the solute in the mixing phase and reduces the kinetic energy of the lattice, promoting ordered growth over amorphous precipitation.

-

-

Harvesting: Inspect after 48–72 hours. If oil droplets form instead of crystals, introduce a "seed" crystal (if available) or scratch the inner vial surface with a glass needle to induce nucleation.

Visualization: Crystallization Workflow

Caption: Optimized vapor diffusion workflow for converting lipophilic oils into diffraction-quality single crystals.

Phase II: Data Acquisition & Structure Solution

Once a crystal is mounted (preferably using Paratone oil and a MiTeGen loop), data collection must be tailored to resolve the halogen positions.

Experimental Configuration

-

Temperature: 100 K (Cryostream).

-

Reasoning: Essential to freeze the thermal motion of the terminal ethoxy chain and the methylene bridge. Room temperature data will likely show high thermal ellipsoids, obscuring bond precision.

-

-

Radiation Source: Mo-Kα (

Å) or Cu-Kα (-

Recommendation: Use Cu-Kα if available. The anomalous scattering signal (

) for Bromine (and to a lesser extent Chlorine) is significantly stronger with Copper radiation, allowing for unambiguous assignment of the Br and Cl positions even if the structure is centrosymmetric.

-

The "Heavy Atom" Logic

In the structure solution (typically using SHELXT or SHELXS), the Br and Cl atoms will dominate the electron density map.

-

Bromine (Br): ~35 electrons.[1] Will appear as the highest peak (

). -

Chlorine (Cl): ~17 electrons.[1] Will appear as the second highest peak (

). -

Validation: If the refinement shows a Br atom with a thermal parameter (

) that is suspiciously high, or a Cl atom with a

Phase III: Structural Refinement & Analysis

Refinement Strategy (SHELXL)

The refinement must address the potential flexibility of the ethoxy group.

-

Anisotropic Refinement: All non-hydrogen atoms (Br, Cl, C, O) must be refined anisotropically.

-

Hydrogen Placement: Use a riding model for H-atoms.

-

Aromatic H: AFIX 43

-

Methylene (

): AFIX 23 -

Ethoxy (

): AFIX 23 and AFIX 137 (for the methyl group, allowing rotation).

-

-

Disorder Handling: If the ethoxy tail shows elongated ellipsoids, model it over two positions using the PART 1 / PART 2 commands and FVAR to link occupancies (e.g., 60:40 split).

Comparative Metrics: Ortho vs. Para

To validate that you have the 2-ethoxy (impurity) and not the 4-ethoxy (intermediate), compare the torsion angles:

| Structural Parameter | 2-Ethoxy Isomer (Target) | 4-Ethoxy Isomer (Reference) |

| Ether Torsion Angle ( | High twist (~60-90°) due to steric clash with benzyl linker. | Planar (~0-10°) allowing conjugation. |

| Space Group | Likely Low Symmetry ( | Often Higher Symmetry packing. |

| Melting Point | Lower (Oil or <40°C) | Higher (40–45°C) |

| Intermolecular Contacts | Limited | Extensive |

Visualization: Structure Solution Logic

Caption: Logical flow for solving the structure and confirming the halogen positions.

References & Authoritative Sources

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[2] (The gold standard for small molecule organic structures).

-

[Link]

-

-

International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. (Required for validating crystallographic integrity).

-

[Link]

-

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The definitive reference for the refinement protocols described).

-

[Link]

-

-

WIPO Patent WO2015063726. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." (Provides synthesis context for the para isomer, establishing the ortho isomer as a key impurity).

Sources

Methodological & Application

Application Note: Synthesis of Dapagliflozin via C-Glycosylation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Part 1: Strategic Overview & Critical Correction

Executive Summary

This application note details the synthesis of Dapagliflozin (Farxiga/Forxiga), a potent SGLT2 inhibitor, utilizing the aryl halide intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . The protocol focuses on the critical C-glycosylation step, stereoselective reduction, and final isolation.[1][2][3]

CRITICAL ALERT: Isomer Specification

The user request specified 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene . This is the precursor for a known impurity (Dapagliflozin Impurity 19/20), not the API.

-

Correct Starting Material for API: 4-Bromo-1-chloro-2-(4 -ethoxybenzyl)benzene (CAS: 461432-23-5).[4]

-

Specified Material (Impurity Precursor): 4-Bromo-1-chloro-2-(2 -ethoxybenzyl)benzene (CAS: 1830346-16-1).[5][6][7][8]

Impact: Using the 2-ethoxy isomer will yield the ortho-ethoxy regioisomer of Dapagliflozin, which is pharmacologically distinct and considered a critical process impurity. This protocol proceeds with the correct 4-ethoxy isomer for API synthesis , but the methodology applies to the 2-ethoxy isomer if the goal is to synthesize the impurity reference standard.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis relies on a convergent approach involving the lithiation of the aglycone followed by nucleophilic addition to a protected gluconolactone. The resulting lactol is then reduced stereoselectively to the

Reaction Pathway Diagram

Caption: Convergent synthesis of Dapagliflozin via Lithiation-Coupling-Reduction sequence.

Part 3: Detailed Experimental Protocol

Material Attributes & Preparation[10][15]

| Component | CAS No. | Role | Critical Attribute |

| Aryl Halide | 461432-23-5 | SM | Must be 4-ethoxy isomer .[9][10][11][12] Moisture <0.05%.[8] |

| Gluconolactone | 119209-60-4 | Electrophile | TMS-protected.[13] Strictly anhydrous. |

| n-Butyllithium | 109-72-8 | Reagent | Titrate before use. 2.5M in Hexanes. |

| Triethylsilane | 617-86-7 | Reductant | High purity (>99%) essential for yield. |

Step 1: Aryl Lithiation and Coupling

Objective: Generate the C-C bond between the aglycone and the sugar moiety.

-

Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Dissolution: Charge 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) into the flask. Add anhydrous THF (10 vol) and Toluene (5 vol).

-

Note: The THF/Toluene mixture modulates the solubility and reactivity of the lithiated species, preventing precipitation at low temps.

-

-

Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes.

-

Process Control: Maintain internal temp < -70°C. Exotherms indicate too fast addition.

-

Hold: Stir at -78°C for 30–60 minutes.

-

-

Coupling: Dissolve 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.1 eq) in Toluene (5 vol) and add dropwise to the lithiated mixture.

-

Quench: After 1 hour, quench with a solution of Methanesulfonic acid (MsOH) in Methanol (MeOH).

-

Result: This converts the intermediate silyl-lactol into the methyl glycoside (O-methylation at C1), which is more stable for the subsequent reduction.

-

Step 2: Stereoselective Reduction

Objective: Remove the C1-methoxy group to form the

-

Preparation: The reaction mixture from Step 1 (containing the methyl glycoside intermediate) is warmed to 0°C.

-

Reagent Addition: Add Triethylsilane (Et3SiH) (3.0 eq) in one portion.

-

Lewis Acid Activation: Add Boron Trifluoride Etherate (BF3·OEt2) (2.0 eq) dropwise.

-

Critical Control: This step is exothermic. Maintain temp < 5°C.

-

Mechanism:[1][12][14] BF3 activates the anomeric methoxy group, facilitating its departure as an oxocarbenium ion, which is intercepted by the hydride from Et3SiH. The bulky hydride approaches from the

-face, forcing the aryl group into the thermodynamically stable

-

-

Reaction Completion: Warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for disappearance of the methyl glycoside.

Step 3: Workup and Isolation

-

Quench: Pour reaction mixture into ice-cold saturated NaHCO3.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Deprotection (if TMS groups remain): The acidic reduction conditions usually cleave TMS groups. If not, treat crude oil with dilute HCl in MeOH.

-

Crystallization: Dapagliflozin is often isolated as an amorphous solid or a solvate (e.g., Propylene Glycol solvate) for stability.

-

Protocol: Dissolve crude residue in Isopropyl Acetate. Add seed crystals of Dapagliflozin.[8] Cool to 0°C to precipitate.

-

Part 4: Analytical Controls & Troubleshooting

In-Process Control (IPC) Parameters

| Step | Parameter | Specification | Method |

| Lithiation | Conversion of Aryl Bromide | > 98% (Area%) | HPLC |

| Coupling | Alpha/Beta Ratio (Post-Reduction) | > 95:5 ( | HPLC/NMR |

| Final | Residual Solvent | < ICH Limits | GC-HS |

Troubleshooting Guide

-

Issue: Low Yield in Coupling.

-

Cause: Moisture in THF or Toluene killing the n-BuLi.

-

Solution: Re-distill solvents over Na/Benzophenone or use molecular sieves (3Å). Verify n-BuLi titer.

-

-

Issue: Poor Stereoselectivity (

-isomer formation).-

Cause: Reduction temperature too high or insufficient Lewis Acid.

-

Solution: Ensure reduction starts at < 0°C. The

-isomer is thermodynamically favored; ensure sufficient reaction time allows equilibration.

-

-

Issue: "2-Ethoxy" Impurity Detected.

Part 5: References

-

Meng, W., et al. (2008).[16] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

-

Ellsworth, B. A., et al. (2008). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric hemiacetals." Tetrahedron Letters, 49(16), 2566-2569.

-

Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117.[10] Link

-

ChemicalBook. (2025).[6] "4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Product Description." Link

-

Axios Research. (2025). "this compound Reference Standard (Impurity)." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. drjcrbio.com [drjcrbio.com]

- 6. This compound | 1830346-16-1 [chemicalbook.com]

- 7. drjcrbio.com [drjcrbio.com]

- 8. This compound - CAS - 1830346-16-1 | Axios Research [axios-research.com]

- 9. watson-int.com [watson-int.com]

- 10. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 11. molkem.com [molkem.com]

- 12. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]

- 14. theclinivex.com [theclinivex.com]

- 15. caod.oriprobe.com [caod.oriprobe.com]

- 16. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

C-glycosylation reaction conditions for SGLT2 inhibitor synthesis

Application Note: Optimized C-Glycosylation Conditions for SGLT2 Inhibitor Synthesis

Executive Summary

The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—such as Dapagliflozin, Empagliflozin, and Canagliflozin—hinges on the formation of a robust C-glycosidic bond. Unlike hydrolytically unstable O-glycosides, C-glycosides resist metabolic degradation, a critical feature for oral antidiabetic pharmacokinetics.

This application note details the industry-standard "Gluconolactone Approach," focusing on the two critical process steps:

-

Nucleophilic 1,2-Addition: Coupling an aryl organometallic species with a protected gluconolactone.

-

Stereoselective Reduction: Converting the resulting hemiketal to the

-C-arylglucoside using a silane/Lewis acid system.

Mechanistic Insight & Reaction Design

The primary challenge in SGLT2 inhibitor synthesis is achieving high

Mechanism of Stereoselective Reduction

The reduction of the anomeric center typically employs triethylsilane (

-

The Anomeric Effect: The Lewis acid promotes the formation of an oxocarbenium ion.

-

Axial Attack: The hydride donor (

) approaches from the -

Result: This forces the bulky aryl aglycone into the equatorial position, yielding the thermodynamically and pharmacologically desired

-anomer.

Figure 1: Mechanistic pathway for the stereoselective reduction of the hemiketal intermediate to the

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high yield and selectivity.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature (Step 1) | Prevents lactone enolization and side reactions during organolithium addition. | |

| Protecting Groups | TMS (Trimethylsilyl) | Labile enough for easy removal but stable during lithiation. Benzyl groups are also viable but require hydrogenolysis later. |

| Lewis Acid | ||

| Solvent (Step 2) | DCM / MeCN (1:1) | Acetonitrile participates in the stabilization of the intermediate cation, enhancing |

| Stoichiometry | Aryl Halide (1.2 eq) | Slight excess of the nucleophile ensures complete consumption of the expensive gluconolactone. |

Detailed Experimental Protocols

Protocol A: Arylation via Nucleophilic 1,2-Addition

Objective: Coupling the aryl aglycone to the sugar scaffold.[3]

Reagents:

-

Aryl Bromide/Iodide (Specific to target: e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane for Dapagliflozin).

-

-Butyllithium (

-

Anhydrous THF and Toluene.

Procedure:

-

Preparation of Aryl Lithium:

-

Charge an oven-dried 3-neck flask with the Aryl Bromide (1.2 equiv) and anhydrous THF/Toluene (1:2 ratio).

-

Cool the system to

under a nitrogen atmosphere. -

Add

-BuLi (1.25 equiv) dropwise over 30 minutes. Maintain internal temperature below -

Checkpoint: Stir for 30–60 minutes. Verify Lithiation by quenching a small aliquot with

and analyzing via HPLC/NMR.

-

-

Coupling:

-

Dissolve the TMS-protected gluconolactone (1.0 equiv) in anhydrous Toluene.

-

Cannulate the lactone solution into the aryl lithium mixture slowly over 45 minutes, keeping temperature

. -

Stir for 1 hour at

.

-

-

Quench & Methanolysis (Formation of O-Methyl Lactol):

-

Note: Direct reduction of the hemiketal is possible, but converting to the O-methyl lactol improves stability and purification.

-

Quench with a solution of Methanesulfonic acid (MSA) in Methanol (excess).

-

Allow the mixture to warm to room temperature and stir for 12–18 hours. This removes TMS groups and forms the methyl glycoside.

-

Workup: Neutralize with saturated

, extract with Ethyl Acetate, and concentrate.

-

Protocol B: Stereoselective Reduction

Objective: Reduction of the anomeric center to the

Reagents:

-

Crude O-Methyl Lactol (from Protocol A).

-

Triethylsilane (

) (3.0 equiv). -

Boron Trifluoride Diethyl Etherate (

) (2.0 equiv). -

Dichloromethane (DCM) and Acetonitrile (MeCN).

Procedure:

-

Dissolution:

-

Dissolve the crude residue in a 1:1 mixture of anhydrous DCM and MeCN.

-

Cool the mixture to

to

-

-

Reduction:

-

Add

followed by the dropwise addition of -

Caution: Exothermic reaction. Monitor temperature closely.

-

Stir at

for 2 hours, then allow to warm to

-

-

Workup:

-

Quench carefully with saturated

(gas evolution possible). -

Extract with DCM. Wash organics with brine and dry over

. -

Purification: Recrystallization (often from Ethanol/Water) or column chromatography to isolate the pure

-anomer.

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for C-glycoside generation via the gluconolactone route.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture contamination or Enolization. | Ensure glassware is oven-dried. Keep temp below |

| Incorrect Solvent or High Temp in Step 2. | Ensure MeCN is used as a co-solvent (stabilizes the transition state). Keep reduction temp below | |

| Incomplete Desilylation | Insufficient acid/time. | Extend the methanolysis time or increase MsOH concentration slightly. |

Safety Considerations

-

n-Butyllithium: Pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher nearby.

-

BF3·OEt2: Corrosive and moisture sensitive. Fumes in air. Handle in a fume hood.

-

Reaction Exotherms: Both the lithiation and the Lewis acid addition are highly exothermic. Efficient cooling is mandatory to prevent thermal runaways.

References

-

Murakata, M., et al. (2023).[6] Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles.

-

Seki, M., et al. (2023).[7] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.[7]

-

Yu, J-H., et al. (2019).[8] A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development.

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry.

-

Grembecka, J. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2018142422A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]

- 3. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction | CoLab [colab.ws]

- 8. semanticscholar.org [semanticscholar.org]

Optimized Strategies for Hydroxyl Protection and Acetylation in Dapagliflozin API Synthesis

Executive Summary

This application note details the critical protection and purification strategies in the synthesis of Dapagliflozin (Farxiga®), a selective SGLT2 inhibitor. While various synthetic routes exist, the industrial "Gold Standard" relies on a specific protection-deprotection sandwich strategy:

-

Transient Protection: Silylation of D-glucono-1,5-lactone to enable chemoselective C-arylation.

-

Purification via Acetylation: Conversion of the crude C-aryl glucoside oil into a crystalline tetra-acetylated intermediate to ensure stereochemical purity (removal of the

-anomer).[1]

This guide provides step-by-step protocols for these two pivotal phases, emphasizing the mechanistic causality and process safety required for scale-up.

Strategic Overview: The "Protection Sandwich"

The synthesis of C-aryl glucosides like Dapagliflozin presents a unique challenge: the glucose moiety is hydrophilic and reactive, while the aglycone (aryl) coupling partner is lipophilic.

-

The Challenge: Direct coupling of bare sugars is low-yielding due to competing protonation of organometallic reagents by free hydroxyl groups.

-

The Solution:

-

Step 1 (TMS Protection): Use Trimethylsilyl (TMS) groups.[2] They are labile enough to be removed in situ during the reduction phase but robust enough to survive the initial nucleophilic attack.

-

Step 2 (Acetylation): Post-coupling, the molecule is often an impure oil. Acetylating the hydroxyls transforms this oil into a rigid crystal lattice, allowing for the rejection of impurities (specifically the unwanted

-anomer) via simple recrystallization.

-

Workflow Visualization

Figure 1: The strategic role of protection steps in the Dapagliflozin synthetic lifecycle.

Protocol A: TMS Protection of D-Glucono-1,5-lactone

This step prepares the electrophile for the critical C-C bond formation. We utilize N-methylmorpholine (NMM) as a base, which offers a cleaner impurity profile compared to Triethylamine (TEA).

Reagents & Materials

| Component | Equiv. | Role | Key Specification |

| D-Glucono-1,5-lactone | 1.0 | Substrate | Water content <0.5% |

| TMSCl | 4.5 | Protecting Agent | Freshly distilled/clear |

| N-Methylmorpholine (NMM) | 5.0 | Base | Dry |

| THF / Toluene | 10 Vol | Solvent | Anhydrous (<100 ppm H2O) |

Step-by-Step Methodology

-

Inertion: Charge a clean, dry reactor with THF (or Toluene) and cool to 0–5°C under a nitrogen blanket.

-

Slurry Formation: Add D-Glucono-1,5-lactone (1.0 eq) and NMM (5.0 eq). Stir for 15 minutes.

-

Expert Note: The lactone is sparingly soluble; efficient agitation is critical to prevent caking at the bottom.

-

-

Controlled Addition: Add Trimethylsilyl chloride (TMSCl, 4.5 eq) dropwise, maintaining internal temperature < 25°C .

-

Exotherm Alert: This reaction is highly exothermic. Rapid addition will cause solvent boil-off and loss of TMSCl.

-

-

Reaction: Warm to 20–25°C and stir for 2–4 hours.

-

Monitoring: Monitor via GC or NMR. Disappearance of the lactone proton signals indicates completion.

-

-

Work-up (Critical):

-

Cool to 0°C. Add Toluene (if THF was used) and quench with cold water.

-

Separate phases rapidly. The TMS-lactone is hydrolytically unstable; prolonged exposure to water will revert it to the starting material.

-

Wash the organic layer with cold aqueous NaHCO3 followed by brine.

-

Concentrate under reduced pressure to obtain 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone as a viscous oil.

-

Self-Validating Check: The product should be a colorless to pale yellow oil. If it is cloudy, residual water is hydrolyzing the TMS groups.

Protocol B: Acetylation for Purification (The "Tetraacetate" Step)[1][3]

After the C-arylation and reduction (not covered here), the resulting crude Dapagliflozin is often a mixture of the desired

Reagents & Materials

| Component | Equiv. | Role |

| Crude C-Aryl Glucoside | 1.0 | Substrate (Oil) |

| Acetic Anhydride | 5.0 | Acetylating Agent |

| DMAP | 0.05 | Catalyst |

| Pyridine | 6.0 | Solvent/Base |

| Ethanol | - | Recrystallization Solvent |

Step-by-Step Methodology

-

Dissolution: Dissolve the crude oily residue (containing Dapagliflozin) in Pyridine (6.0 eq) or DCM.

-

Green Chemistry Alternative: Use DCM with DIPEA (Diisopropylethylamine) if Pyridine toxicity is a concern for the facility.

-

-

Catalyst Addition: Add catalytic DMAP (0.05 eq).

-

Acetylation: Add Acetic Anhydride (5.0 eq) slowly at 20–30°C .

-

Digestion: Stir at 25°C for 4 hours.

-

Quench: Add water slowly to hydrolyze excess anhydride (Exothermic!). Extract with Ethyl Acetate.[7][8]

-

Crystallization (The Purification):

-

Concentrate the organic layer to a thick syrup.

-

Add Ethanol (5 volumes) and heat to reflux until dissolved.

-

Cool slowly to 0–5°C over 4 hours.

-

Filtration: The desired (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate will crystallize as a white solid. The impurities (including the

-anomer) largely remain in the mother liquor.

-

Mechanism of Action[9]

Figure 2: DMAP-catalyzed acetylation mechanism facilitating solid-state isolation.

References

-

Meng, W., et al. (2008).[2][9] "Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes."[9][10] Journal of Medicinal Chemistry.

- Ellsworth, B. A., et al. (2003). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric C-phenyl ketals." Journal of Organic Chemistry.

-

Bristol-Myers Squibb Company. (2002). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117.[11][12]

-

Bristol-Myers Squibb Company. (2011). "Process for the preparation of SGLT2 inhibitors." U.S. Patent 7,919,598.[7][11]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. scribd.com [scribd.com]

- 5. US20170166547A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]

- 6. Preparation method of dapagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. An Improved Process For Preparation Of Dapagliflozin Propanediol [quickcompany.in]

- 8. ias.ac.in [ias.ac.in]

- 9. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2015044849A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]

- 12. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Here is the technical support guide for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene , structured as a specialized troubleshooting and protocol resource.

Executive Summary & Compound Context

This guide addresses the purification of This compound .

Critical Distinction: Researchers often confuse this molecule with its regioisomer, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5), which is the primary intermediate for Dapagliflozin . The compound you are working with (the 2-ethoxy isomer) is typically encountered as:

-

A critical impurity (Ortho-isomer) in the synthesis of SGLT2 inhibitors.

-

A Reference Standard required for impurity profiling and QC release.

-

A scaffold for novel analog synthesis.

Due to the ortho-ethoxy substitution, this molecule exhibits significant steric hindrance and disrupted crystal packing compared to its para-isomer, making "oiling out" a primary purification challenge.

Troubleshooting & Diagnostic FAQs

Direct solutions to common isolation failures.

Issue 1: The product separates as a viscous oil instead of crystallizing.

Diagnosis: The ortho-ethoxy group lowers the melting point significantly compared to the para-isomer. Standard recrystallization methods (cooling to 0°C) often hit the "oiling out" boundary before the nucleation limit. Corrective Action:

-

Switch Solvent System: Move from Ethanol/Water to Isopropanol (IPA)/n-Heptane . The non-polar heptane acts as a better anti-solvent for this lipophilic halide without inducing phase separation (oiling) as aggressively as water.

-

Seed Loading: You must use seed crystals if available. If not, induce nucleation by scratching the glass wall at -20°C.

-

Temperature Control: Do not crash cool. Ramp temperature down at 5°C/hour.

Issue 2: HPLC shows persistent contamination with the para-isomer (4-ethoxy).

Diagnosis: If synthesized via Friedel-Crafts alkylation or reduction of a benzophenone, the para-isomer is thermodynamically favored. Their polarities are nearly identical (

-

Crystallization is ineffective for separating these isomers at ratios < 90:10.

-

Protocol: Use Flash Column Chromatography with a high-aspect-ratio column.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 100% n-Hexane

2% EtOAc/Hexane gradient. The ortho-isomer typically elutes slightly faster (lower retention) due to internal hydrogen bonding/shielding effects reducing interaction with silica.

-

Issue 3: The product turns yellow/brown upon drying.

Diagnosis: Benzylic oxidation. The methylene bridge is susceptible to radical oxidation, forming the benzophenone analog (4-bromo-1-chloro-2-(2-ethoxybenzoyl)benzene). Corrective Action:

-

Stabilization: Dry under vacuum at

in the absence of light. -

Remediation: Pass a solution of the compound (in DCM) through a short pad of silica + 10% activated charcoal.

Detailed Purification Protocols

Protocol A: High-Purity Isolation via Flash Chromatography

Recommended for Reference Standard Preparation (1g - 10g scale)

Objective: Isolate 2-ethoxy isomer from a mixture containing 4-ethoxy isomer and unreacted starting materials.

Workflow:

-

Sample Prep: Dissolve crude oil in minimum Toluene (DCM is acceptable but Toluene allows sharper loading on non-polar gradients).

-

Column Setup: Use a Silica cartridge (40g silica per 1g crude).

-

Elution Gradient:

-

0–5 CV (Column Volumes): 100% n-Heptane (Flushes non-polar impurities).

-

5–15 CV: 0%

5% Ethyl Acetate in n-Heptane. -

15–20 CV: Hold at 5% Ethyl Acetate.

-

-

Fraction Collection: Collect small fractions. The ortho-isomer (Target) elutes first; the para-isomer elutes second.

-

Validation: Check fractions via TLC (Mobile phase: 10:1 Hexane:EtOAc). Target

.

Protocol B: Low-Temperature Crystallization

Recommended for Bulk Cleanup (>10g) if purity is already >85%

| Parameter | Specification | Rationale |

| Solvent A | Ethanol (Absolute) | Good solubility at high temp; poor at low temp. |

| Solvent B | Water (Milli-Q) | Anti-solvent. |

| Ratio | 5:1 (EtOH:Water) | Optimized to prevent oiling. |

| Loading | 5 mL Solvent / g Crude | High concentration required for ortho-isomers. |

Step-by-Step:

-

Dissolve crude solid/oil in Ethanol at 50°C . Agitate until clear.

-

Slowly add Water dropwise until a faint turbidity persists.

-

Add Ethanol dropwise just until the solution clears again (Saturation Point).

-

Cool slowly to 25°C with stirring (100 RPM).

-

Critical Step: If oil droplets appear, reheat to 50°C and add 5% more Ethanol.

-

Once stable at 25°C, cool to -10°C over 4 hours.

-

Filter rapidly (cold filtration) and wash with cold Heptane.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific regioisomer, highlighting the divergence from standard Dapagliflozin intermediate processing.

Caption: Decision tree for selecting between chromatography and crystallization based on regioisomer content and physical behavior.

Impurity Formation Pathway

Understanding the origin of the impurities aids in purification. The ortho-isomer is often a result of non-selective Friedel-Crafts alkylation or a specific directed synthesis.

Caption: Origin of the 2-ethoxy (ortho) isomer during the acylation/reduction sequence common in SGLT2 chemistry.

References

- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (describing ortho-impurities). Patent WO2015063726A1.

-

Axios Research. (2023). Dapagliflozin Impurity Standards: Ortho-Isomer Characterization. Retrieved from [Link]

Optimizing recrystallization solvents for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene

Technical Support Center: Solid-State Optimization Subject: Recrystallization Protocols for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene Ticket ID: REC-SGLT-002 Status: Open

Executive Summary

You are working with This compound . This molecule is a highly lipophilic diarylmethane derivative. Note that while it is a structural isomer of the key Dapagliflozin intermediate (which is the 4-ethoxy regioisomer), its physicochemical behavior—specifically its tendency to "oil out" and its solubility profile—closely mirrors its well-documented analog.

The following guide addresses the specific challenges of crystallizing this lipophilic ether-halide scaffold, focusing on solvent polarity matching and thermodynamic control.

Part 1: Solvent System Selection

Q: What is the optimal solvent system for this molecule?

A: Based on the lipophilic nature of the diarylmethane backbone and the ethoxy ether functionality, single-solvent systems often fail to induce high-yield precipitation. You require a binary solvent system or a temperature-controlled alcohol system .

Recommended Solvent Systems

| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Mechanism |

| Primary (Standard) | Ethanol (EtOH) | Water | 5:1 to 10:1 | Temperature Driven: Dissolve hot in EtOH; add water until turbid; cool to -20°C. |

| Alternative (High Purity) | Methanol (MeOH) | Water | 4:1 | Polymorph Control: Methanol often promotes specific solvate formation (similar to the Dapagliflozin dimethanol solvate). |

| Non-Polar (Low MP) | Ethyl Acetate | n-Heptane | 1:5 | Solubility Driven: Dissolve in minimal EtOAc; slowly charge Heptane. Good for removing polar impurities.[1] |

| "Oiling Out" Rescue | Isopropanol (IPA) | Water | 3:1 | Viscosity Management: IPA has a wider metastable zone, allowing for better crystal growth control than MeOH. |

Expert Insight: The ortho-ethoxy substituent (2-ethoxy) breaks molecular symmetry more than the para-isomer, potentially lowering the melting point. This increases the risk of the product separating as an oil (Liquid-Liquid Phase Separation) rather than a crystal. Avoid Chlorinated Solvents (DCM, Chloroform) for crystallization; the solubility is too high, leading to poor recovery yields.

Part 2: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Report: "Upon cooling, the solution turns cloudy and deposits a sticky oil at the bottom. No crystals form."

Root Cause: The solution entered the "oiling out" region (where the liquid-liquid spinodal curve lies above the solubility curve) before nucleation could occur. This is common with diarylmethane derivatives containing flexible ether chains.

Corrective Protocol:

-

Re-dissolve: Heat the mixture back to a clear solution.

-

Seed at High Temp: Add seed crystals (0.1 wt%) at a temperature just below the saturation point (cloud point), not when cold.

-

Slow Cooling: Use a linear cooling ramp (e.g., 0.5°C/min). Rapid cooling spikes supersaturation, forcing the system into the oiling zone.

-

Agitation: Increase stirring speed to prevent oil droplets from coalescing at the bottom.

Issue 2: Impurity Rejection (Regioisomers)

User Report: "HPLC shows persistent 4-ethoxy or des-bromo impurities co-crystallizing."

Scientific Logic: Structural isomers (2-ethoxy vs 4-ethoxy) have nearly identical solubility parameters. A standard thermal recrystallization may not distinguish them.

Solution: Switch to a Thermodynamic Slurry .

-

Suspend the solid in Methanol (5 volumes) at room temperature.

-

Stir for 12–24 hours.

-

Mechanism: Ostwald Ripening. The thermodynamically less stable crystal (often the impurity inclusion) will dissolve and redeposit onto the more stable crystal lattice of the pure product.

Part 3: Visualization & Logic Flows

Workflow 1: Solvent Selection Decision Tree

This logic gate determines the correct solvent based on your specific impurity profile and yield requirements.

Caption: Decision matrix for selecting solvent systems based on impurity polarity and oiling-out risk.

Workflow 2: The "Oiling Out" Rescue Loop

A self-validating loop to recover solid material from an oiled-out state.

Caption: Step-by-step rescue protocol for converting an oiled-out phase into a crystalline solid.

Part 4: Validated Experimental Protocol

Method: Binary Solvent Recrystallization (Ethanol/Water) Target: >98% Purity, >85% Yield

-

Dissolution:

-

Charge 10.0 g of crude This compound into a flask.

-

Add Ethanol (50 mL) .

-

Heat to 50–55°C. Stir until fully dissolved. Note: If insolubles remain, filter hot.

-

-

Nucleation Point:

-

Maintain temperature at 45°C.

-

Slowly add Water dropwise.

-

Stop point: When the solution turns slightly turbid (cloud point).

-

Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).

-

-

Crystallization:

-

Cool slowly to 20°C over 2 hours.

-

Critical Step: If oiling occurs, reheat and add seed crystals.

-

Once solids form, cool further to -15°C to -20°C and hold for 2 hours.

-

-

Isolation:

-

Filter the cold slurry.

-

Wash the cake with pre-cooled (-20°C) Ethanol/Water (2:1 mix).

-

Dry under vacuum at 30°C.

-

References

-

Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. (Patent No.[2][3][4] EP3063116A1). Describes the industrial purification of the para-isomer using Ethanol at low temperatures (-20°C).

-

Crystalline solvates and complexes of (1S)-1,5-anhydro-1-C-(3-((phenyl)methyl)phenyl)-D-glucitol derivatives. WIPO. (Publication No. WO 2008/002824).[4][5] Details the crystallization of SGLT2 intermediates using alcohol/toluene/heptane systems. [4]

-

Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. (2014, Vol 24, Issue 5). Discusses the use of n-hexane and mixed solvents to remove polar impurities from the ethoxy-benzyl intermediate.

-

Solvents for Recrystallization. University of Rochester, Department of Chemistry. General grounding for binary solvent selection (Ethanol/Water vs. Hexane/EtOAc).

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. US7902198B2 - Crystalline aripiprazole solvates - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. WO2008002824A1 - Crystalline solvates and complexes of (is) -1, 5-anhydro-l-c- (3- ( (phenyl) methyl) phenyl) -d-glucitol derivatives with amino acids as sglt2 inhibitors for the treatment of diabetes - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Troubleshooting low conversion rates in SGLT2 intermediate coupling

Executive Summary & Core Mechanism

The Challenge: The critical bottleneck in synthesizing SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin, Canagliflozin) is the formation of the C-C bond between the aglycone (aryl halide) and the sugar moiety (gluconolactone). This step typically involves a Lithium-Halogen Exchange (LiHE) or Grignard formation followed by nucleophilic addition to a persilylated gluconolactone.

The Symptom: "Low conversion" in this context usually manifests in two distinct ways:

-

Incomplete Lithiation: The aryl halide remains unreacted.

-

Coupling Failure: The aryl species forms but fails to adduct to the lactone, resulting in protonated arene (after quench) or complex decomposition products.

Mechanism of Action (The "Why")

The reaction is a kinetic competition between the desired nucleophilic addition to the lactone carbonyl and deleterious side reactions (protonation, Wurtz coupling, or lactone enolization).

Figure 1: Simplified reaction pathway for C-glycosylation via lithiation. The critical failure point is often the competition between the Lactone path and the Side_Protonation path.

Diagnostic Troubleshooting Guide

Before altering your protocol, identify the specific point of failure using this logic flow.

Figure 2: Diagnostic logic tree for isolating the root cause of low conversion.

Frequently Asked Questions (Technical Q&A)

Category A: The Lithiation Step (Reagent Quality)

Q1: My aryl halide consumption is stalled at 80%. Adding more n-BuLi causes decomposition. What is happening?

Diagnosis: This is likely an issue of aggregation or titration error .

Explanation:

-

Titrate your n-BuLi immediately before use using N-pivaloyl-o-toluidine or diphenylacetic acid.

-

Solvent Quality: Ensure THF is fresh.

-

Protocol Adjustment: Consider a "Turbo Grignard" approach (

). The LiCl breaks up aggregates, allowing the exchange to proceed at higher temperatures (-20°C to 0°C) with higher conversion rates [1].

Q2: Why is the "Reverse Addition" technique recommended for the coupling step? Diagnosis: Thermodynamic instability of the tetrahedral intermediate. Explanation: In "Normal Addition" (adding Lactone to Aryl-Li), the Aryl-Li is in large excess at the start. As the reaction proceeds, the formed alkoxide intermediate can interact with unreacted Aryl-Li. Recommendation: Reverse Addition (cannulating the Aryl-Li into a solution of the Lactone) ensures the Lactone is always in excess relative to the incoming nucleophile. This minimizes side reactions like double-addition or enolization of the lactone [2].

Category B: The Coupling Event (Reaction Conditions)

Q3: I see the "Des-Halo" byproduct (protonated aryl ring) in my LC-MS. Is my solvent wet? Diagnosis: Not necessarily. This can be caused by Lactone Enolization . Explanation: Gluconolactone has alpha-protons. A highly basic species like Aryl-Li can act as a base rather than a nucleophile, deprotonating the lactone. Upon quenching, the Aryl-Li becomes the protonated arene (Des-Halo product), and the lactone is lost. Solution:

-

Temperature: Keep the addition strictly < -70°C if using Aryl-Li.

-

Counter-ion Switch: Magnesium species (Grignards) are less basic and more nucleophilic than Lithium species. Switching to an Aryl-MgBr intermediate often drastically reduces enolization [3].